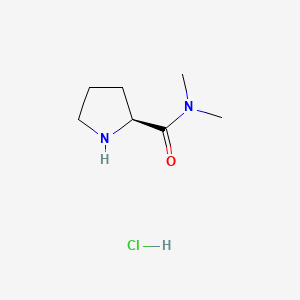

(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride, commonly referred to as DMPC, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of DMPC, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMPC is a chiral compound with the following chemical structure:

- Chemical Formula : C7H14N2O

- Molecular Weight : 142.20 g/mol

- CAS Number : 149596-90-7

The compound features a pyrrolidine ring, which is significant for its biological interactions. The presence of the dimethylamino group enhances its ability to interact with biological macromolecules.

The biological activity of DMPC is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine-like structure allows DMPC to participate in hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of proteins involved in several physiological processes.

Key Mechanisms Include:

- Enzyme Inhibition : DMPC has shown potential in inhibiting specific enzymes that play roles in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that DMPC exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 |

| Streptococcus pneumoniae | 3.5 | 7.0 |

These findings suggest that DMPC could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of DMPC. In vitro assays have shown that DMPC can induce apoptosis in various cancer cell lines, suggesting a possible mechanism through which it may exert cytotoxic effects.

Research Findings and Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of DMPC against multidrug-resistant strains of bacteria. The results indicated that DMPC had significant inhibitory effects comparable to established antibiotics, highlighting its potential as an alternative treatment option . -

Cytotoxicity Evaluation :

Another investigation assessed the cytotoxic effects of DMPC on human cancer cell lines using MTT assays. The results revealed that DMPC exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . -

Structure-Activity Relationship (SAR) :

A detailed SAR analysis was conducted to determine the relationship between the chemical structure of DMPC and its biological activity. Modifications to the pyrrolidine ring significantly impacted its potency against various targets, providing insights for future drug design .

Properties

IUPAC Name |

(2S)-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPOVCMGNNCPFL-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.